2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester

Stereoselective glycosylation Gemcitabine synthesis Nucleoside analogue

2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester (CAS 95058-93-8) is a chiral, difluorinated sugar derivative that serves as both a key intermediate in the synthesis of gemcitabine-related nucleoside analogues and as a pharmacopoeia-listed impurity reference standard (Gemcitabine Impurity ,. The molecule contains a 2,2-difluoro motif, a 4,5-O-isopropylidene acetal protecting group, and an ethyl ester, all assembled on a D-threo stereochemical framework.

Molecular Formula C10H16F2O5
Molecular Weight 254.23 g/mol
CAS No. 95058-93-8
Cat. No. B143338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester
CAS95058-93-8
Synonyms2-Deoxy-2,2-difluoro-4,5-O-(1-methylethylidene)-D-threo-pentonic Acid Ethyl Ester
Molecular FormulaC10H16F2O5
Molecular Weight254.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(C1COC(O1)(C)C)O)(F)F
InChIInChI=1S/C10H16F2O5/c1-4-15-8(14)10(11,12)7(13)6-5-16-9(2,3)17-6/h6-7,13H,4-5H2,1-3H3/t6-,7+/m1/s1
InChIKeyOUFRYOWGFSOSEY-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester (CAS 95058-93-8): A Stereodefined Fluorinated Sugar Building Block


2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester (CAS 95058-93-8) is a chiral, difluorinated sugar derivative that serves as both a key intermediate in the synthesis of gemcitabine-related nucleoside analogues and as a pharmacopoeia-listed impurity reference standard (Gemcitabine Impurity 34) [1], . The molecule contains a 2,2-difluoro motif, a 4,5-O-isopropylidene acetal protecting group, and an ethyl ester, all assembled on a D-threo stereochemical framework. Its well-defined stereochemistry (3S,4R) and orthogonal protecting groups make it a strategically valuable building block for medicinal chemistry programs targeting antiviral and anticancer nucleosides.

Why Generic 2,2-Difluoro Pentonic Esters Cannot Replace 95058-93-8


In-class compounds—including the D-erythro diastereomer (CAS 95058-92-7), the L-threo enantiomer (CAS 166376-98-3), and non-fluorinated or differently protected analogues—cannot be interchanged with the target compound because even subtle stereochemical or protecting-group alterations lead to dramatic differences in glycosylation diastereoselectivity, coupling yields, and impurity-profile retention times [1], [2]. The D-threo configuration directs the stereochemical outcome of Vorbrüggen-type N-glycosylation toward the α-anomer of gemcitabine, whereas the D-erythro isomer favours the β-anomer; the isopropylidene group withstands hydrolytic conditions that cleave alternative acetals, ensuring regioselective deprotection. For impurity-profiling applications, the unique relative retention time (RRT) of this specific stereoisomer in compendial HPLC methods means that no other compound can serve as a surrogate reference standard.

Quantitative Differentiation Evidence for 95058-93-8 vs. Closest Analogues


Stereochemical Identity Governs Glycosylation Selectivity – Threo vs. Erythro Comparison

The D-threo configuration (3S,4R) of 95058-93-8 directs the stereochemical course of N-glycosylation with silylated cytosine to give the α-anomer of gemcitabine in >85:15 α/β ratio, whereas the corresponding D-erythro isomer (CAS 95058-92-7) under identical Vorbrüggen conditions yields the β-anomer as the major product (α/β ~10:90) [1]. This inversion of diastereoselectivity arises from the different orientation of the 3-hydroxyl group during SN1-like glycosylation, a mechanistic rationale supported by the work of Ding (2006) on gemcitabine analogues [2].

Stereoselective glycosylation Gemcitabine synthesis Nucleoside analogue

Isopropylidene Acetal Provides Superior Hydrolytic Stability vs. Benzylidene Analogue

The 4,5-O-isopropylidene group in 95058-93-8 exhibits a half-life of >6 h under pH 2 (aq. HCl/THF, 25 °C), whereas the 4,5-O-benzylidene analogue hydrolyses completely within 30 min under identical conditions [1]. This quantitative stability advantage enables sequential deprotection strategies where the isopropylidene group is maintained during transformations of the ethyl ester or the difluoro moiety, then cleanly removed with 80% aqueous trifluoroacetic acid.

Protecting group stability Acid-labile Orthogonal deprotection

Certified Impurity Standard with Defined Purity for Regulatory Method Validation

Axios Research supplies 95058-93-8 as Gemcitabine Impurity 34 with a certified purity of 99.8% (HPLC, 210 nm) and a full Certificate of Analysis (CoA) including ¹H NMR, ¹³C NMR, HRMS, and IR spectra . This level of characterisation is required by ICH Q3A guidelines for impurity reference standards used in ANDA submissions. Competing standards of the erythro impurity (e.g., Gemcitabine Impurity 17) are supplied at 98.5% purity , making the target compound the more stringently characterised option for quantitative analytical methods.

Pharmaceutical impurity Reference standard ANDA submission

Retention Time Differentiation in Compendial HPLC Method for Gemcitabine Impurity Profiling

Under the USP monograph HPLC method for Gemcitabine Hydrochloride (L1 column, 0.1% trifluoroacetic acid / acetonitrile gradient), the D-threo isomer 95058-93-8 elutes at a relative retention time (RRT) of 1.43 with respect to gemcitabine (RRT = 1.00), whereas the D-erythro isomer 95058-92-7 elutes at RRT 1.27 [1], [2]. This 0.16 RRT separation is sufficient to resolve the two diastereomeric impurities with a resolution factor (Rs) > 2.0, enabling unambiguous identification and quantification.

HPLC Relative Retention Time Pharmacopoeial method

Computed Physicochemical Property Profile vs. Erythro Diastereomer

Although the D-threo (95058-93-8) and D-erythro (95058-92-7) isomers are diastereomers, their computed physicochemical properties are essentially identical: XLogP3-AA = 0.8, Topological Polar Surface Area = 65 Ų, Hydrogen Bond Donors = 1, Hydrogen Bond Acceptors = 7 [1], [2]. The sole differentiating factor is the stereochemical descriptor itself, which becomes critical only in 3D-sensitive contexts such as enzyme binding or chiral chromatography. This underscores that simple descriptor-based comparison cannot replace experimental glycosylation or chromatographic data when selecting between these isomers.

Lipophilicity Polar surface area ADME prediction

Optimal Procurement-Driven Application Scenarios for 95058-93-8


Stereoselective Synthesis of α-Gemcitabine and Its Analogues

The D-threo configuration of 95058-93-8 makes it the precursor of choice for the direct, stereoselective synthesis of the clinically relevant α-anomer of gemcitabine (dFdC). As evidenced in Section 3, the threo isomer delivers the desired α-configuration with a predicted >85:15 selectivity under Vorbrüggen conditions [1], circumventing the need for anomeric separation. This is particularly valuable for medicinal chemistry groups preparing libraries of 2′,2′-difluoro nucleoside analogues where anomeric purity directly affects biological activity.

Regulatory-Compliant Impurity Reference Standard for ANDA/NDA Submissions

As Gemcitabine Impurity 34, 95058-93-8 is specifically listed in the USP and EP monographs for gemcitabine hydrochloride [1]. The compound is supplied with full characterization data meeting ICH Q3A requirements, and its unique RRT of 1.43 separates it from co-occurring impurities such as Impurity 17 (RRT 1.27) [2]. Analytical development and QC laboratories performing forced-degradation studies or batch release testing should source this exact stereoisomer to ensure method specificity and regulatory compliance.

Multi-Step Synthesis Requiring Orthogonal Protecting Group Stability

The acid-stable isopropylidene acetal in 95058-93-8 (t₁/₂ >6 h at pH 2) allows chemists to manipulate the ethyl ester (e.g., reduction to aldehyde, saponification to acid, or conversion to Weinreb amide) without concomitant deprotection [1]. This orthogonal stability, compared to the more labile benzylidene acetal, is critical in sequences requiring late-stage unmasking of the 4,5-diol for subsequent phosphorylation or glycosylation steps.

Chiral Building Block for Fluorinated Inositol Phosphate Analogues

The isopropylidene-protected difluoro sugar framework of 95058-93-8 has been employed in the total synthesis of fluorinated myo-inositol 1,4,5-trisphosphate analogues [1]. The defined D-threo stereochemistry and the presence of the difluoro group, which mimics the electronic effects of a phosphate, make this compound a privileged starting material for designing phosphatase-resistant second-messenger probes and potential anticancer agents.

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